(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane
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Overview
Description
(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane is a complex organosulfur compound characterized by the presence of a methoxyphenyl group, a dioxo group, and a trifluoromethylsulfonylmethyl group attached to a lambda6-sulfane core
Scientific Research Applications
(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-methoxyphenyl precursor, followed by the introduction of the dioxo and trifluoromethylsulfonylmethyl groups through a series of substitution and oxidation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and properties.
Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Contains a trifluoromethyl group but has a different core structure.
Uniqueness
(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methoxy-4-(trifluoromethylsulfonylmethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O5S2/c1-17-7-2-4-8(5-3-7)18(13,14)6-19(15,16)9(10,11)12/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADKSQIPFBRFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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